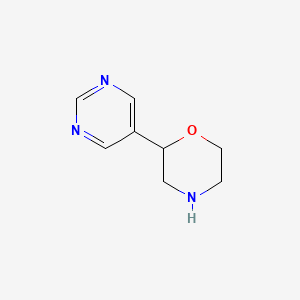

2-(Pyrimidin-5-yl)morpholine

CAS No.:

Cat. No.: VC18123767

Molecular Formula: C8H11N3O

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O |

|---|---|

| Molecular Weight | 165.19 g/mol |

| IUPAC Name | 2-pyrimidin-5-ylmorpholine |

| Standard InChI | InChI=1S/C8H11N3O/c1-2-12-8(5-9-1)7-3-10-6-11-4-7/h3-4,6,8-9H,1-2,5H2 |

| Standard InChI Key | SYQNKUMCHJLCRT-UHFFFAOYSA-N |

| Canonical SMILES | C1COC(CN1)C2=CN=CN=C2 |

Introduction

Chemical Identity and Structural Features

2-(Pyrimidin-5-yl)morpholine (IUPAC name: 2-(pyrimidin-5-yl)morpholine) is a bicyclic organic compound characterized by a six-membered morpholine ring (containing one oxygen and one nitrogen atom) fused to a pyrimidine ring at the 2-position. The molecular formula is C₈H₁₁N₃O, with a molecular weight of 165.19 g/mol, identical to its 4-substituted isomer. The substitution pattern distinguishes it from 4-(pyrimidin-5-yl)morpholine, where the pyrimidine attaches to the morpholine’s 4-position.

Comparative Structural Analysis

The following table contrasts key structural and physicochemical properties of 2- and 4-substituted pyrimidinyl morpholine derivatives:

| Property | 2-(Pyrimidin-5-yl)morpholine | 4-(Pyrimidin-5-yl)morpholine |

|---|---|---|

| Molecular Formula | C₈H₁₁N₃O | C₈H₁₁N₃O |

| Molecular Weight (g/mol) | 165.19 | 165.19 |

| Substitution Position | 2-position of morpholine | 4-position of morpholine |

| Canonical SMILES | C1COC(CN1)C2=CN=CN=C2 | C1COCCN1C2=CN=CN=C2 |

The divergent substitution positions influence electronic distribution and steric interactions, potentially altering reactivity and biological activity. For instance, the 2-substituted derivative’s oxygen atom in morpholine resides adjacent to the pyrimidine ring, which may enhance hydrogen-bonding capabilities compared to the 4-substituted analog.

Synthetic Methodologies

While no direct synthesis of 2-(pyrimidin-5-yl)morpholine is documented, established protocols for analogous morpholine-pyrimidine hybrids suggest feasible pathways.

Nucleophilic Substitution Reactions

A common strategy involves reacting a halogenated pyrimidine with morpholine. For example, 5-bromo-2-morpholinopyrimidine ( ) is synthesized via nucleophilic aromatic substitution, where morpholine displaces a bromine atom on pyrimidine . Adapting this method, 2-(pyrimidin-5-yl)morpholine could be synthesized by substituting a leaving group (e.g., chlorine or bromine) at the 5-position of 2-chloropyrimidine with morpholine.

Hypothetical Synthesis Pathway:

-

Chlorination: Introduce a chlorine atom at the 5-position of 2-aminopyrimidine using phosphorus oxychloride (POCl₃) .

-

Nucleophilic Substitution: React 5-chloro-2-aminopyrimidine with morpholine in a polar aprotic solvent (e.g., DMF) under reflux.

-

Purification: Isolate the product via column chromatography or recrystallization.

This approach mirrors the synthesis of 4-(thieno[3,2-d]pyrimidin-4-yl)morpholine, where chlorination and substitution yielded the target compound in 43% total yield .

Physicochemical Properties

Solubility and Stability

The compound’s solubility is expected to align with related morpholine derivatives. Morpholine’s oxygen and nitrogen atoms confer moderate polarity, suggesting solubility in polar solvents (e.g., ethanol, DMSO) and limited solubility in nonpolar solvents. Stability under ambient conditions is likely comparable to 4-(pyrimidin-5-yl)morpholine, which is typically stored at 2–8°C to prevent degradation.

Spectroscopic Characterization

Key analytical data for structural confirmation include:

-

¹H NMR: Peaks corresponding to morpholine’s methylene protons (δ 3.6–3.8 ppm) and pyrimidine’s aromatic protons (δ 8.3–8.9 ppm) .

-

Mass Spectrometry (MS): A molecular ion peak at m/z 165.19[M+H]⁺.

Challenges and Future Directions

The absence of direct studies on 2-(pyrimidin-5-yl)morpholine underscores the need for:

-

Synthetic Optimization: Developing high-yield, scalable routes to the compound.

-

Biological Screening: Evaluating its activity against kinase targets and cancer cell lines.

-

Computational Modeling: Predicting binding modes and optimizing interactions with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume